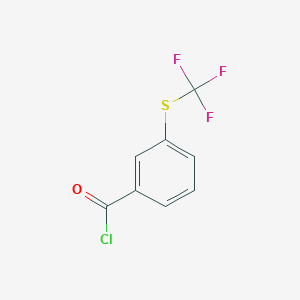

3-(Trifluoromethylthio)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethylthio)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3OS. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)benzoyl chloride typically involves the reaction of 3-(Trifluoromethylthio)benzoic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethylthio)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(Trifluoromethylthio)benzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

Thioesters: Formed from reaction with thiols

3-(Trifluoromethylthio)benzoic acid: Formed from hydrolysis

Aplicaciones Científicas De Investigación

3-(Trifluoromethylthio)benzoyl chloride is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the modification of biomolecules for studying biological processes.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals and materials with specific properties .

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethylthio)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The trifluoromethylthio group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethylthio)benzoyl chloride

- 4-(Trifluoromethyl)benzoyl chloride

- 4-Chlorobenzoyl chloride

- 4-Methoxybenzoyl chloride .

Uniqueness

3-(Trifluoromethylthio)benzoyl chloride is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other benzoyl chlorides, allowing for the synthesis of a wider range of derivatives with specific properties .

Actividad Biológica

3-(Trifluoromethylthio)benzoyl chloride is an organofluorine compound that has gained attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C8H4ClF3OS

- CAS Number : 51748-28-8

- Molecular Weight : 238.63 g/mol

The compound is characterized by the presence of a trifluoromethylthio group, which significantly influences its reactivity and biological interactions. The trifluoromethyl group is known for its electron-withdrawing properties, enhancing the lipophilicity and metabolic stability of the compounds it modifies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular processes.

- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing downstream signaling pathways.

- Nucleic Acid Interaction : There is potential for this compound to form adducts with DNA or RNA, which could impact gene expression and protein synthesis.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that compounds containing the trifluoromethylthio group can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies

- B-Raf Kinase Inhibition : A study highlighted the synthesis of C-3 substituted pyrazolo[1,5-a]pyrimidines using this compound as an intermediate. These compounds demonstrated potent inhibitory activity against B-Raf kinase, a critical target in melanoma treatment, showcasing the potential of trifluoromethylated compounds in cancer therapy .

- Antiviral Activity : Another investigation into trifluoromethyl-containing compounds found that they could enhance the efficacy of antiviral agents by improving their pharmacokinetic profiles and reducing resistance development .

Research Findings

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug discovery:

Propiedades

IUPAC Name |

3-(trifluoromethylsulfanyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3OS/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYHAIRBPOIBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507232 |

Source

|

| Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51748-28-8 |

Source

|

| Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.